5-Bromo-3-ethylpyridin-2-amine
Overview
Description
5-Bromo-3-ethylpyridin-2-amine is a pyridine derivative with the chemical formula C7H9BrN2. It is a colorless or pale yellow crystalline solid that is soluble in water, ethanol, and acetone. The compound has a molecular weight of 201.07 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H9BrN2/c1-2-5-3-6 (8)4-10-7 (5)9/h3-4H,2H2,1H3, (H2,9,10)
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound is a colorless or pale yellow crystalline solid. It is soluble in water, ethanol, and acetone. The compound has a molecular weight of 201.07 g/mol .Scientific Research Applications
Applications in Chemical Synthesis
Selective Amination of Polyhalopyridines
A study highlighted the catalyzed amination of polyhalopyridines using a palladium-Xantphos complex, emphasizing the chemoselectivity of the reaction in producing aminopyridines, which are pivotal intermediates in various chemical syntheses (Ji, Li, & Bunnelle, 2003).
Amination of Aryl Halides with Copper Catalysis
A copper-catalyzed process for converting bromopyridine to aminopyridine was studied for its efficacy and mild reaction conditions, showcasing the potential for copper catalysis in facilitating the amination of aryl halides (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Mechanistic Insights into Amination Reactions
Research on the amination of bromo-derivatives of pyridine proposed potential mechanisms involving pyridyne intermediates, offering insights into the complex chemistry of these reactions and their potential utility in synthesizing various pyridine derivatives (Pieterse & Hertog, 2010).
Applications in Material Science
Hydrogen Peroxide Oxidations in Large Scale Production
A study described the optimization and safety assessment of hydrogen peroxide oxidation for producing 5-Bromo-2-nitropyridine, a compound useful in material science, emphasizing the importance of reproducibility and safety in large-scale chemical productions (Agosti et al., 2017).
Applications in Biological and Pharmaceutical Research
Synthesis of Novel Pyridine-Based Derivatives for Biological Applications
Research on the palladium-catalyzed Suzuki cross-coupling reaction led to the synthesis of novel pyridine derivatives. These compounds were analyzed for their potential as liquid crystal chiral dopants and were also assessed for various biological activities, highlighting the compound's potential in pharmaceutical research (Ahmad et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-3-ethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVIQBPXESSJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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